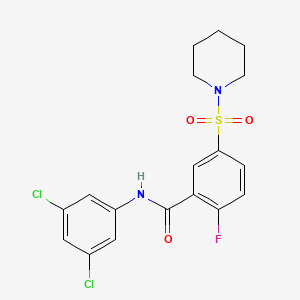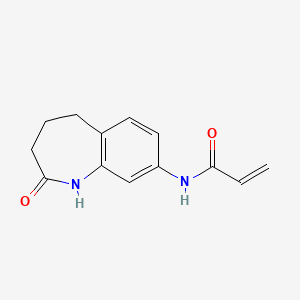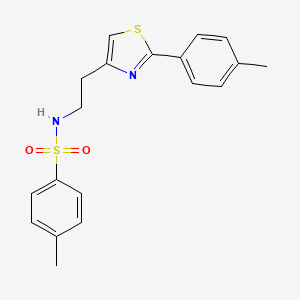
N-(3,5-dichlorophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of compound 1 is crucial for understanding its properties. It exhibits a planar aromatic ring system with substituents at specific positions. High-resolution mass spectrometry (HR-MS) confirms its calculated molecular weight . The crystal structure may also be determined using X-ray diffraction methods .
Mécanisme D'action
DCFylS inhibits PKC by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream substrates. This leads to the inhibition of cellular processes regulated by PKC, such as cell proliferation, migration, and survival. N-(3,5-dichlorophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide has been shown to be more potent and selective than other PKC inhibitors, such as staurosporine and bisindolylmaleimide.
Biochemical and Physiological Effects:
DCFylS has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. In immune cells, this compound inhibits the production of inflammatory cytokines and chemokines. In animal models, this compound has been shown to inhibit tumor growth and metastasis, and to reduce inflammation in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DCFylS has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. N-(3,5-dichlorophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide is also stable and soluble in water, which makes it easy to handle and use in experiments. However, this compound has some limitations. It is relatively expensive compared to other PKC inhibitors, and its synthesis requires several steps, which can be time-consuming. In addition, this compound may have off-target effects on other kinases, which should be taken into consideration when interpreting experimental results.
Orientations Futures
There are several future directions for the research on DCFylS. One direction is to investigate the role of PKC in various diseases and to develop new PKC inhibitors based on the structure of N-(3,5-dichlorophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide. Another direction is to explore the potential of this compound as a therapeutic agent for cancer and other diseases. In addition, further studies are needed to elucidate the off-target effects of this compound and to develop more selective inhibitors of PKC.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide involves several steps, including the protection of the amine group, the introduction of the fluorine atom, and the sulfonation of the benzene ring. The final product is obtained through a coupling reaction between the protected amine and the sulfonated benzene. The purity and yield of this compound can be improved by using high-performance liquid chromatography (HPLC) or other purification methods.
Applications De Recherche Scientifique
DCFylS has been widely used in scientific research as a potent and selective inhibitor of PKC. PKC is a family of serine/threonine kinases that regulate many cellular processes, including cell growth, differentiation, and apoptosis. Abnormal activation of PKC has been implicated in many diseases, including cancer, diabetes, and cardiovascular disorders. N-(3,5-dichlorophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide has been shown to inhibit the activity of PKC in various cell types, including cancer cells and immune cells.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-fluoro-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN2O3S/c19-12-8-13(20)10-14(9-12)22-18(24)16-11-15(4-5-17(16)21)27(25,26)23-6-2-1-3-7-23/h4-5,8-11H,1-3,6-7H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXRARMEWAIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dimethoxyphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2912528.png)


![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-5-methoxybenzamide](/img/structure/B2912533.png)
![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B2912534.png)

![ethyl 4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidine-1-carboxylate](/img/structure/B2912537.png)

![6,8-Dichloro-3-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)quinazolin-4-one](/img/structure/B2912539.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2912540.png)
![methyl 3-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2912541.png)


![5-(4-Methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2912548.png)